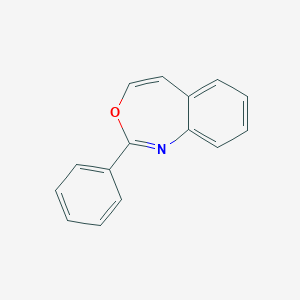

2-Phenyl-3,1-benzoxazepine

Description

Structure

3D Structure

Properties

CAS No. |

14300-21-1 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-phenyl-3,1-benzoxazepine |

InChI |

InChI=1S/C15H11NO/c1-2-7-13(8-3-1)15-16-14-9-5-4-6-12(14)10-11-17-15/h1-11H |

InChI Key |

QUXWLCQSCONIQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2 |

Other CAS No. |

14300-21-1 |

Synonyms |

2-Phenyl-3,1-benzoxazepine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 2-Phenyl-3,1-benzoxazepine (CAS 14300-21-1)

Disclaimer: Publicly available scientific literature and technical data specifically for 2-Phenyl-3,1-benzoxazepine (CAS 14300-21-1) are limited. This guide provides the available physicochemical properties for the specified compound and supplements this with in-depth information on the synthesis, characterization, and biological activities of structurally related benzoxazepine analogues to offer a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action described herein are based on this broader class of compounds and should be considered representative.

Core Properties of this compound

While detailed experimental studies on this compound are not extensively reported, its fundamental physicochemical properties have been calculated and are presented below.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 14300-21-1 | - |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.254 g/mol | [2] |

| Exact Mass | 221.084 g/mol | [2] |

| Density | 1.1 g/cm³ | [2] |

| Boiling Point | 360.2 °C at 760 mmHg | [2] |

| Flash Point | 139.5 °C | [2] |

| LogP | 3.20140 | [2] |

| Vapor Pressure | 4.68E-05 mmHg at 25°C | [2] |

| Index of Refraction | 1.601 | [2] |

| PSA (Polar Surface Area) | 21.59 Ų | [2] |

Synthesis and Characterization of Phenyl-Benzoxazepine Analogues

Due to the lack of specific synthetic protocols for this compound, this section details a representative synthesis and characterization workflow for a closely related analogue, 2-phenyl-4H-benzo[d][3][4]oxazin-4-one, based on established methodologies.[5][6] This provides a practical framework for the synthesis of similar benzoxazine and benzoxazepine cores.

Representative Synthetic Protocol: Synthesis of 2-Phenyl-4H-benzo[d][3][4]oxazin-4-one

Objective: To synthesize 2-phenyl-4H-benzo[d][3][4]oxazin-4-one from anthranilic acid and benzoyl chloride.[5]

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Ethanol

-

Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under a dry atmosphere.

-

Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-benzo[d][3][4]oxazin-4-one.

General Characterization Workflow

The structural elucidation of the synthesized compound would typically involve the following analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl), C=N (imine), and C-O-C (ether) linkages present in the benzoxazepine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR to determine the number and environment of protons, confirming the aromatic and heterocyclic ring structures.

-

¹³C-NMR to identify the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain its fragmentation pattern, which helps in confirming the structure.

The following diagram illustrates a typical workflow for the synthesis and characterization of a phenyl-benzoxazepine analogue.

Potential Biological Activities and Signaling Pathways

While the specific biological profile of this compound is not documented, the broader class of benzoxazepines exhibits a wide range of pharmacological activities.[3][7][8] Furthermore, their structural similarity to benzodiazepines suggests potential activity within the central nervous system (CNS).

Reported Activities of Benzoxazepine Derivatives

Research on various benzoxazepine derivatives has indicated several promising therapeutic applications, summarized in the table below.

| Biological Activity | Description | Reference(s) |

| Anticonvulsant | Some 1,5-benzoxazepine derivatives have shown potent activity in animal models of seizures, such as the maximal electroshock seizure (MES) model. | [9] |

| Anticancer | Certain benzoxazepine derivatives have demonstrated cytotoxicity against various cancer cell lines, including human lung cancer (A549). | [5][7] |

| Anti-inflammatory | Benzoxazepine derivatives have been shown to modulate the release of pro-inflammatory cytokines like IL-6 and TNF-α. | [7] |

| Antibacterial/Antifungal | Various studies have reported moderate to significant activity of benzoxazepine compounds against bacterial and fungal pathogens. | [3] |

| CNS Activity | Due to their structural resemblance to benzodiazepines, some benzoxazepines are investigated for their effects on CNS receptors, such as serotonin (5-HT) receptors. | [10] |

Postulated Mechanism of Action: GABA-A Receptor Modulation

Many CNS-active compounds with a seven-membered heterocyclic ring, such as benzodiazepines, exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[11][12] It is plausible that certain benzoxazepine derivatives could share this mechanism. Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.

Signaling Pathway:

-

GABA is released from a presynaptic neuron into the synaptic cleft.

-

GABA binds to its specific site on the GABA-A receptor, a ligand-gated ion channel on the postsynaptic neuron.

-

This binding causes the receptor's chloride (Cl⁻) channel to open, allowing Cl⁻ ions to flow into the neuron.

-

The influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

-

A benzodiazepine (or a structurally similar modulator) binds to a separate allosteric site on the GABA-A receptor (the benzodiazepine binding site).

-

This binding does not open the channel directly but increases the frequency of channel opening when GABA is bound, thereby potentiating the inhibitory signal.[13][14]

The following diagram illustrates this proposed signaling pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:14300-21-1 | Chemsrc [chemsrc.com]

- 3. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benzoinfo.com [benzoinfo.com]

- 12. Clonazepam - Wikipedia [en.wikipedia.org]

- 13. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding | Journal of Neuroscience [jneurosci.org]

- 14. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-3,1-benzoxazepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Phenyl-3,1-benzoxazepine (CAS No: 14300-21-1). The information presented is intended to support research and development activities by providing key data points, experimental methodologies, and workflow visualizations.

Core Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C15H11NO.[1] Its structural and physicochemical properties are critical for understanding its behavior in various chemical and biological systems. The quantitative data available for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C15H11NO | [1][2][3] |

| Molecular Weight | 221.254 g/mol | [1][2][3] |

| Exact Mass | 221.08400 u | [1][3] |

| Density | 1.1 g/cm³ | [1] |

| Boiling Point | 360.2°C at 760 mmHg | [1] |

| Flash Point | 139.5°C | [1] |

| Melting Point | Not Available | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.20140 | [1] |

| Topological Polar Surface Area (PSA) | 21.59 Ų | [1][2][3] |

| Refractive Index | 1.601 | [1] |

| Vapor Pressure | 4.68E-05 mmHg at 25°C | [1] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 1 | [2][3] |

| Heavy Atom Count | 17 | [2][3] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound. The following sections outline the methodologies cited in the literature.

A known synthetic route to this compound involves the photochemical rearrangement of 2-Phenylquinoline 1-oxide.[1]

Materials:

-

2-Phenylquinoline 1-oxide (Precursor)[1]

-

Appropriate solvent (e.g., acetone, benzene)

-

High-pressure mercury lamp or other suitable UV light source

-

Reaction vessel (quartz or Pyrex)

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Chromatography setup for purification (e.g., column chromatography with silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of 2-Phenylquinoline 1-oxide in a suitable solvent is prepared in a photochemical reaction vessel.

-

The solution is deoxygenated by bubbling an inert gas through it for a sufficient period.

-

The reaction vessel is sealed and exposed to UV irradiation from a high-pressure mercury lamp.

-

The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

-

The resulting crude product is purified by column chromatography on silica gel to isolate the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a spectrometer, such as a 300 MHz instrument.[4]

-

A sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

Spectra are recorded, and chemical shifts are reported in parts per million (ppm) on the δ scale.[4] Multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) are determined to elucidate the structure.

Mass Spectrometry (MS):

-

The exact mass and fragmentation pattern of the compound are determined using a mass spectrometer.

-

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed.[5][6]

-

The analysis provides the monoisotopic mass of the molecule, which is compared with the calculated theoretical value to confirm the elemental composition.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for physicochemical characterization.

Biological Context and Potential Relevance

While specific biological activities for this compound are not extensively documented in the available literature, the broader class of benzoxazepine and related benzodiazepine derivatives is of significant interest in medicinal chemistry.[7][8] Compounds containing these scaffolds have been investigated for a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[7][9] For instance, some 2,3-benzodiazepine derivatives act as noncompetitive AMPA receptor antagonists, which are studied for their anxiolytic and neuroprotective properties.[9] The physicochemical properties detailed in this guide are fundamental for any future investigation into the biological activity and potential therapeutic applications of this compound, influencing factors such as bioavailability, receptor binding, and metabolic stability.

References

- 1. This compound | CAS#:14300-21-1 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. DSpace [helda.helsinki.fi]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. 5-Methyl-2-phenyl-3,1-benzoxazepine | C16H13NO | CID 609920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Phenyl-3,1-benzoxazepine

This technical guide provides a comprehensive overview of 2-Phenyl-3,1-benzoxazepine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its molecular characteristics, potential synthetic pathways, and the broader therapeutic landscape of the benzoxazepine class of molecules.

Core Molecular Data

This compound is a specific derivative of the benzoxazepine family, characterized by a seven-membered ring containing oxygen and nitrogen atoms fused to a benzene ring, with a phenyl substituent. The core quantitative data for this molecule is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| CAS Number | 14300-21-1 | [1][2] |

Synthetic Pathways and Methodologies

One notable method involves the reaction of C-allylanilines with isocyanates, followed by an iodine-mediated cyclization to form the 3,1-benzoxazepine ring system.[3] Another established, albeit more complex, approach is the photochemical isomerization of quinoline N-oxides.[4]

Below is a generalized workflow for the synthesis of 3,1-benzoxazepine derivatives based on the C-allylaniline methodology.

Caption: Generalized synthesis workflow for 3,1-benzoxazepine derivatives.

Experimental Protocols

Based on the generalized synthesis of 3,1-benzoxazepines from C-allylanilines and isocyanates, a representative experimental protocol is outlined below.[3]

Step 1: Synthesis of the Intermediate Urea Derivative

-

To a solution of a C-allylaniline derivative in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of the desired isocyanate (e.g., phenyl isocyanate).

-

Stir the reaction mixture at room temperature for a duration sufficient to form the N,N'-diarylurea intermediate, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent may be removed under reduced pressure. The crude urea derivative can be used in the next step with or without further purification.

Step 2: Cyclization to the 3,1-Benzoxazepine

-

Dissolve the crude urea intermediate in a suitable solvent such as dichloromethane.

-

Add a solution of iodine (I₂) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until the cyclization is complete, as indicated by TLC analysis.

-

Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the desired 3,1-benzoxazepine derivative.

Potential Therapeutic Relevance of the Benzoxazepine Core

While the specific biological activity of this compound is not extensively documented, the broader benzoxazepine and benzazepine classes of compounds have been the subject of significant research in drug discovery due to their diverse pharmacological activities.[5][6] This suggests that the this compound scaffold may hold therapeutic potential.

The table below summarizes some of the reported biological activities for various benzoxazepine and benzazepine derivatives, highlighting the potential areas of interest for this class of compounds.

| Biological Activity | Compound Class | Therapeutic Potential | Reference(s) |

| Antitumor | Benzothiazepines and Benzoxazepines | Oncology | [3] |

| Antipsychotic | Substituted Benzoxazepines | Psychiatry | [5] |

| Anticonvulsant | Substituted Benzoxazepines | Neurology | [5] |

| Antianxiety | Benzoazepine Analogues | Psychiatry | [7] |

The diverse biological activities of these related compounds underscore the importance of the benzoxazepine core as a privileged scaffold in medicinal chemistry. Further investigation into the specific properties and potential mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

The following diagram illustrates a conceptual logical flow for the preliminary investigation of a novel benzoxazepine derivative.

Caption: Conceptual workflow for the evaluation of novel benzoxazepine derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:14300-21-1 | Chemsrc [chemsrc.com]

- 3. scispace.com [scispace.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of 2-Phenyl-3,1-benzoxazepine: A Structural and Electronic Investigation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the structure and electronic properties of 2-Phenyl-3,1-benzoxazepine. This bicyclic heterocyclic compound, belonging to the benzoxazepine class, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticonvulsant and anxiolytic effects. Understanding the foundational structural and electronic characteristics of the parent molecule is crucial for the rational design of novel therapeutic agents.

This document outlines the standard computational methodologies employed for such investigations, presents illustrative quantitative data in a structured format, and visualizes key conceptual workflows and potential signaling pathways.

Molecular Structure and Properties

The fundamental properties of this compound (CAS: 14300-21-1) provide a baseline for more complex computational analysis. These properties are summarized in Table 1.[1]

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| Exact Mass | 221.084064 u |

| Topological Polar Surface Area | 21.6 Ų |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Theoretical Structural Analysis

Detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons in this compound can be achieved through quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.

Experimental Protocols: Geometric Optimization and Spectroscopic Simulation

Objective: To determine the most stable conformation (optimized geometry) of this compound and to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra for comparison with experimental data.

Methodology:

-

Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

-

Computational Method Selection: Density Functional Theory (DFT) calculations are performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution.

-

Geometry Optimization: The initial 3D structure is subjected to a geometry optimization calculation. This process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been located.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This yields the theoretical infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental values.

-

NMR Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants of the ¹H and ¹³C nuclei. These values are then referenced against a standard (e.g., tetramethylsilane) to predict the chemical shifts in the NMR spectra.

Predicted Structural and Spectroscopic Data

The following tables present hypothetical, yet realistic, data that would be obtained from the aforementioned computational protocol.

Table 2: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=N | 1.28 |

| C-O (in ring) | 1.37 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | C-N-C | 118 |

| C-O-C | 115 | |

| Dihedral Angles (°) | Phenyl ring vs. Benzoxazepine ring | 35 |

Table 3: Predicted Vibrational Frequencies (IR) for this compound (DFT/B3LYP/6-311++G(d,p))

| Vibrational Mode | Wavenumber (cm⁻¹) (Scaled) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C=N stretch | ~1650 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (aryl ether) | ~1250 | Strong |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (GIAO/DFT/B3LYP/6-311++G(d,p))

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (C=N) | ~160 | - |

| C (aromatic, phenyl) | 125 - 135 | 7.2 - 7.8 |

| C (aromatic, benzo) | 115 - 140 | 7.0 - 7.5 |

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier molecular orbital analysis and population analysis are key to understanding these aspects.

Experimental Protocols: FMO and Mulliken Population Analysis

Objective: To determine the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and quantify the molecule's overall reactivity.

Methodology:

-

Wavefunction Analysis: The optimized molecular geometry from the DFT calculations is used as the input for a single-point energy calculation to generate a detailed description of the molecular orbitals.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity.

-

Mulliken Population Analysis: This method partitions the total electron density among the individual atoms in the molecule, providing an estimate of the partial atomic charges. These charges indicate the electrostatic potential and help identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Predicted Electronic Properties

The following table summarizes the expected electronic properties derived from theoretical calculations.

Table 5: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Indicates a nucleophilic center. |

| Mulliken Charge on O | -0.50 e | Indicates a nucleophilic center. |

Visualizations

Workflow for Theoretical Structural Analysis

The following diagram illustrates the typical workflow for the theoretical investigation of a molecule like this compound.

Postulated Signaling Pathway

Derivatives of benzoxazepine have been investigated for their effects on the central nervous system. A plausible mechanism of action, similar to benzodiazepines, involves the modulation of the GABA-A receptor. The following diagram illustrates this hypothetical signaling pathway.

Conclusion

The theoretical study of this compound provides invaluable data on its structural, electronic, and reactive properties. Computational methods like Density Functional Theory are powerful tools for elucidating these characteristics at the atomic level. The insights gained from such analyses, including optimized geometry, simulated spectra, and electronic property predictions, form a critical foundation for understanding the behavior of this molecule and for guiding the synthesis and development of novel benzoxazepine derivatives with enhanced therapeutic potential. The presented methodologies and data serve as a comprehensive guide for researchers embarking on the computational investigation of this important heterocyclic scaffold.

References

An In-depth Technical Guide to 2-Phenyl-3,1-benzoxazine Derivatives: Synthesis, and Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a prominent member of the benzoxazine class, 2-phenyl-4H-3,1-benzoxazin-4-one. Due to the limited specific historical and experimental data available for 2-Phenyl-3,1-benzoxazepine, this document focuses on its closely related and well-studied analog. The benzoxazine and benzoxazepine cores are significant pharmacophores, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide details the synthesis, characterization, and biological evaluation of 2-phenyl-4H-3,1-benzoxazin-4-one, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing workflows and potential mechanisms of action.

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

The most common and efficient synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with benzoyl chloride.[2][3] This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by a cyclization step to form the benzoxazinone ring.

Quantitative Synthesis Data

The following table summarizes the typical quantitative data for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.

| Parameter | Value | Reference |

| Yield | 78% - 90% (±2%) | [2][4] |

| Melting Point | 121-124 °C | [5][6] |

| Molecular Formula | C₁₄H₉NO₂ | [4] |

| Molecular Weight | 223.22 g/mol | [4] |

Spectroscopic Data

Characterization of 2-phenyl-4H-3,1-benzoxazin-4-one is typically performed using various spectroscopic methods.

| Spectroscopy | Key Data | Reference |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.34-8.30 (m, 2H, ArH), 8.25 (dd, 1H, J = 7.9, 1.5, ArH), 7.84 (ddd, 1H, J = 8.1, 7.3, 1.5 Hz, ArH), 7.70 (d, 1H, J = 8.1 Hz, ArH), 7.62-7.48 (m, 4H, ArH) | [6] |

| ¹³C-NMR (CDCl₃, 101 MHz) | δ 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.32, 128.26, 127.2, 117.0 | [6] |

| IR (KBr, cm⁻¹) | 1760 (C=O, lactone), 1608 (C=N) | [5] |

| MS (ESI) | m/z [M+H]⁺ calcd. for C₁₄H₉NO₂: 224.0712, found: 224.0709 | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and biological evaluation of 2-phenyl-4H-3,1-benzoxazin-4-one.

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one[2]

Materials:

-

Anthranilic acid (0.05 mol)

-

Benzoyl chloride

-

Pyridine (10 mL)

-

Saturated sodium bicarbonate solution (10%)

-

n-hexane

-

Ethyl acetate

Procedure:

-

Dissolve anthranilic acid (0.05 mol) in 10 mL of pyridine in a flask.

-

Cool the mixture to 0°C in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution at 0°C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature (approximately 25°C).

-

Add 10% saturated sodium bicarbonate solution to neutralize the reaction mixture.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

-

Monitor the reaction progress and purity using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (1:1). Visualize the spots under UV light (254 nm).

In Vitro Anticancer Activity Assay (MTT Assay)[2]

Cell Line:

-

A549 (Human lung cancer cell line)

Materials:

-

Synthesized 2-phenyl-4H-3,1-benzoxazin-4-one

-

Dimethyl sulfoxide (DMSO)

-

A549 cells (5x10³ cells/well)

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

CO₂ incubator (37°C)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Seed A549 cells (5x10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 100, 50, 25 ppm) and incubate for 72 hours at 37°C in a CO₂ incubator.

-

After the incubation period, remove the medium and add 100 µL of MTT solution to each well.

-

Incubate the plate for another 1.5 hours in the CO₂ incubator.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Biological Activity and Mechanism of Action

Derivatives of the benzoxazine and benzoxazinone classes have shown promising anticancer activity.[7][8][9]

Quantitative Biological Data

| Compound | Cell Line | IC₅₀ Value (µg/mL) | Reference |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | A549 (Human Lung Cancer) | 65.43 (±2.7) | [2] |

Proposed Mechanism of Action

While the exact signaling pathways for 2-phenyl-4H-3,1-benzoxazin-4-one are not fully elucidated, studies on related benzoxazinone derivatives suggest several potential mechanisms for their anticancer effects. These include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and induction of DNA damage.[7] One study has proposed that 2-phenyl-4H-3,1-benzoxazin-4-one may exert its anticancer effect through the inhibition of Methionyl-tRNA Synthetase (MRS), an enzyme crucial for protein synthesis in cancer cells.[2]

Visualizations

Synthesis Workflow

Caption: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one.

Proposed Anticancer Mechanism

Caption: Proposed inhibition of MRS by 2-phenyl-4H-3,1-benzoxazin-4-one.

References

- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 4. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 2-Phenyl-3,1-benzoxazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic profile of 2-Phenyl-3,1-benzoxazepine. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents a composite of expected spectroscopic values based on the analysis of structurally related benzoxazepine and benzoxazine derivatives. It includes anticipated data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a generalized experimental protocol for the synthesis and spectroscopic characterization is provided, alongside a workflow diagram for visual clarity.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazepine class, which are core structures in many biologically active molecules. These seven-membered rings containing oxygen and nitrogen atoms are of significant interest in medicinal chemistry for their potential as anticonvulsant, antimicrobial, and anticancer agents.[1] A thorough understanding of their spectroscopic characteristics is crucial for synthesis verification, structural elucidation, and quality control in drug discovery and development.

The molecular structure of this compound consists of a benzene ring fused to a seven-membered oxazepine ring, with a phenyl substituent at the 2-position. Its molecular formula is C₁₅H₁₁NO and it has a molecular weight of approximately 221.25 g/mol .[2][3]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are compiled from literature on analogous compounds and predictive models.

¹H NMR Spectroscopy

Proton NMR is essential for identifying the hydrogen environments in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the protons on the oxazepine ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 8.5 - 8.7 | Singlet / Multiplet | 1H | CH within the oxazepine ring[1] |

| ~ 6.9 - 8.0 | Multiplet | 9H | Aromatic protons (fused benzene and phenyl rings)[1] |

Note: The exact chemical shifts and multiplicities will depend on the specific conformation and electronic environment of the molecule.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Key signals would include those for the imine carbon and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 160 - 168 | C=N (Imine carbon) |

| ~ 115 - 155 | Aromatic carbons |

| ~ 114 | CH within the oxazepine ring[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic peaks for this compound are expected to arise from the C=N, C-O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~ 3030 - 3100 | Aromatic C-H Stretch | Medium-Weak[4] |

| ~ 1625 - 1695 | C=N Stretch (Imine) | Strong-Medium[1][5] |

| ~ 1450 - 1600 | Aromatic C=C Stretch | Medium[4] |

| ~ 1250 - 1260 | Asymmetric C-O-C Stretch | Strong[5] |

| ~ 750 - 770 | Out-of-plane C-H Bending (Monosubstituted Benzene) | Strong[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment |

|---|---|

| ~ 221 | [M]⁺ (Molecular Ion) |

| ~ 206 | [M - CH₃]⁺ (For methylated analogues)[6] |

| ~ 118 | Fragment corresponding to the benzoxazepine core |

| ~ 103 | Fragment corresponding to the phenyl-imine moiety |

| ~ 77 | Fragment corresponding to the phenyl group |

Note: Fragmentation patterns are predictive and can vary based on the ionization method used.

Experimental Protocols

This section outlines a general methodology for the synthesis and spectroscopic analysis of benzoxazepine derivatives, adaptable for this compound.

General Synthesis Protocol

A plausible synthesis route involves the cyclization reaction between a suitable salicylaldehyde derivative (containing the pre-formed benzene and hydroxyl group) and a phenyl-containing amine or imine precursor. One established method is the reaction of salicyl N-tosylimines with allenoates catalyzed by triphenylphosphine (PPh₃) to yield benzoxazepine derivatives.[7]

-

Reactant Preparation: Dissolve the salicyl N-tosylimine (1.0 eq) and a γ-substituted allenoate (1.2 eq) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Catalyst Addition: Add triphenylphosphine (PPh₃) (0.2 eq) to the mixture.

-

Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to isolate the desired this compound.

Spectroscopic Analysis Protocol

-

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

IR: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Data Acquisition:

-

NMR: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8][9]

-

IR: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

MS: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a novel benzoxazepine derivative.

Caption: Synthesis and analysis workflow for benzoxazepine derivatives.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on data from related compounds. The tabulated data and generalized protocols offer a valuable resource for researchers involved in the synthesis and analysis of novel benzoxazepine derivatives. Experimental verification remains essential to confirm the precise spectroscopic values for this specific molecule.

References

- 1. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methyl-2-phenyl-3,1-benzoxazepine | C16H13NO | CID 609920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]

- 9. DSpace [helda.helsinki.fi]

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-3,1-benzoxazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Phenyl-3,1-benzoxazepine is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO | [Calculated] |

| Molecular Weight | 221.25 g/mol | [Calculated] |

| Calculated logP | 3.5 | ECHEMI[1] |

| Topological Polar Surface Area | 21.6 Ų | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[1] |

| Rotatable Bond Count | 1 | ECHEMI[1] |

Note: The logP value suggests that this compound is a lipophilic molecule and is likely to exhibit low aqueous solubility.

Solubility

Solubility is a critical determinant of a compound's absorption, distribution, and overall bioavailability. The following sections detail both predictive and experimental approaches to ascertain the solubility of this compound.

Predicted Solubility

Given the calculated logP of 3.5, it is anticipated that this compound will have low solubility in aqueous media. Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), can provide more refined estimations. These models correlate structural features with experimentally determined solubility data of analogous compounds to predict the solubility of a new chemical entity.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental assessment is necessary. The two primary types of solubility measurements are kinetic and thermodynamic.

3.2.1 Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.

Table 3.1: Representative Kinetic Solubility Data (Hypothetical)

| Solvent System (pH 7.4) | Temperature (°C) | Kinetic Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (PBS) | 25 | < 10 | Nephelometry |

| PBS with 1% DMSO | 25 | < 15 | Nephelometry |

| PBS with 5% DMSO | 25 | 25-50 | Direct UV |

3.2.2 Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent at equilibrium. It is a more accurate and relevant measure for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

Table 3.2: Representative Thermodynamic Solubility Data (Hypothetical)

| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Method |

| Water | 25 | < 1 | HPLC-UV |

| 0.1 M HCl | 25 | 1-5 | HPLC-UV |

| 0.1 M NaOH | 25 | < 1 | HPLC-UV |

| Ethanol | 25 | > 1000 | HPLC-UV |

| Propylene Glycol | 25 | 500-1000 | HPLC-UV |

Experimental Protocols for Solubility Determination

3.3.1 Protocol for Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

3.3.2 Protocol for Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration is the thermodynamic solubility.

Caption: Workflow for experimental solubility determination.

Stability

Assessing the intrinsic stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are the primary method for this evaluation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] These studies are essential for developing and validating stability-indicating analytical methods. The typical stress conditions are hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Table 4.1: Forced Degradation Study Design

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the oxazepine ring |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Cleavage of the oxazepine ring |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the nitrogen or phenyl ring |

| Photolysis | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photorearrangement or degradation |

| Thermal Stress | Solid drug substance at 80°C for 48 hours | Thermally induced degradation |

Table 4.2: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation | Major Degradants (Hypothetical) |

| Acid Hydrolysis | 15% | Degradant A (m/z = ...), Degradant B (m/z = ...) |

| Base Hydrolysis | 25% | Degradant C (m/z = ...), Degradant D (m/z = ...) |

| Oxidation | 5% | Oxidized Product E (m/z = ...) |

| Photolysis | 10% | Photodegradant F (m/z = ...) |

| Thermal Stress | < 2% | - |

Experimental Protocols for Forced Degradation Studies

A validated, stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

4.2.1 General Procedure

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress medium. For photostability and thermal stress, the solid compound is used.

-

Stress Application: Expose the samples to the stress conditions as outlined in Table 4.1.

-

Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize or quench the reaction at specified time points.

-

Analysis: Analyze the stressed samples using the stability-indicating HPLC method. A control sample, protected from stress, should be analyzed concurrently.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

While this compound is a small molecule and not directly involved in biological signaling pathways as an endogenous ligand, its potential as a therapeutic agent would involve interaction with specific biological targets. The logical relationship for its development and characterization is outlined below.

Caption: Logical flow for drug development.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is not currently available, the detailed protocols and theoretical considerations presented herein offer a robust roadmap for researchers and drug development professionals. The successful characterization of these fundamental physicochemical properties is a critical step in unlocking the full potential of this compound in its intended applications. It is recommended that the experimental protocols outlined in this guide be followed to generate the necessary data for a complete and accurate profile of this compound.

References

A Computational Chemistry Deep Dive into Benzoxazepine Isomers: A Technical Guide for Drug Discovery

Introduction

Benzoxazepines, a class of bicyclic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the computational chemistry of benzoxazepine isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By leveraging computational techniques, we can elucidate the structure-activity relationships (SAR), predict physicochemical properties, and understand the molecular interactions of these compounds, thereby accelerating the drug discovery process. This guide will delve into the methodologies of key computational experiments, present quantitative data in a structured format, and visualize complex biological pathways and workflows.

Computational Methodologies: A Detailed Protocol

The computational investigation of benzoxazepine isomers relies on a variety of techniques to probe their structure, properties, and biological interactions. This section outlines the detailed methodologies for the most pertinent computational experiments.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, conformational energies, and spectroscopic properties of benzoxazepine isomers.

Experimental Protocol:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated choice for organic molecules.[1] Other functionals like M06-2X or ωB97X-D can also be used, especially for systems where dispersion interactions are critical.

-

Basis Set: The 6-31G(d,p) basis set offers a good balance between computational cost and accuracy for geometry optimizations.[1] For more precise energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.

-

Solvation Model: To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using water or another appropriate solvent.

-

Calculation Type:

-

Geometry Optimization: To find the lowest energy conformation of the benzoxazepine isomer.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties and vibrational spectra (IR, Raman).

-

NMR Chemical Shift Calculation: Using the Gauge-Independent Atomic Orbital (GIAO) method to predict 1H and 13C NMR spectra.

-

TD-DFT (Time-Dependent DFT): To predict electronic absorption spectra (UV-Vis).

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (benzoxazepine isomer) when bound to a target protein, providing insights into the binding mode and affinity.

Experimental Protocol:

-

Software: AutoDock, Glide, GOLD, or similar docking programs.

-

Target Preparation:

-

Obtain the 3D structure of the target protein (e.g., mTOR, mGluR5) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

-

Define the binding site, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the benzoxazepine isomer.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

-

Docking Execution:

-

Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Cluster the resulting poses and analyze the top-scoring conformations based on the docking score and interactions with the protein.

-

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of benzoxazepine derivatives with their biological activities.

Experimental Protocol:

-

Software: Sybyl-X, MOE, or other molecular modeling suites.

-

Dataset Preparation:

-

A dataset of benzoxazepine derivatives with experimentally determined biological activities (e.g., pEC50) is required.[2]

-

The dataset is typically divided into a training set for model generation and a test set for model validation.

-

-

Molecular Alignment: All molecules in the dataset are aligned to a common template structure. This is a critical step and can be done by rigid body superposition or flexible alignment methods.

-

CoMFA Field Calculation:

-

Steric and electrostatic fields are calculated at each grid point of a 3D lattice surrounding the aligned molecules.

-

The field values are used as independent variables in a Partial Least Squares (PLS) regression analysis.

-

-

CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

-

Statistical Analysis:

-

PLS regression is used to build a linear model correlating the field values with biological activity.

-

The model is validated using cross-validation (leave-one-out or leave-n-out) to calculate the cross-validated correlation coefficient (q²).

-

The non-cross-validated correlation coefficient (r²) and the predictive r² for the test set are also calculated to assess the model's robustness and predictive power.[3][4]

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of key interactions over time.

Experimental Protocol:

-

Software: GROMACS, AMBER, NAMD, or Desmond.

-

System Setup:

-

The docked complex of the benzoxazepine isomer and the target protein is placed in a periodic box of explicit solvent (e.g., TIP3P water).

-

Counter-ions are added to neutralize the system.

-

-

Force Field: A suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF) is chosen. Ligand parameters are often generated using tools like Antechamber.

-

Simulation Protocol:

-

Energy Minimization: To remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A long simulation (typically tens to hundreds of nanoseconds) is run to collect trajectory data.

-

-

Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions like hydrogen bonds and hydrophobic contacts over time.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on benzoxazepine isomers.

Table 1: 3D-QSAR Model Statistics for Benzoxazepine Derivatives

| Target | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |

| mGluR5 | CoMFA | 0.58 | 0.81 | 0.88 | [2] |

| mTOR | CoMFA | 0.615 | 0.990 | 0.930 | [3][4] |

| mTOR | CoMSIA | 0.748 | 0.986 | 0.933 | [3][4] |

Table 2: Predicted Physicochemical Properties of Representative Benzoxazepine Isomers

| Isomer | Property | Predicted Value | Method |

| 1,3-Benzoxazepine | LogP | 2.15 | QSPR |

| 1,3-Benzoxazepine | Aqueous Solubility (logS) | -2.8 | QSPR |

| 1,4-Benzoxazepine | LogP | 2.30 | QSPR |

| 1,4-Benzoxazepine | Aqueous Solubility (logS) | -3.1 | QSPR |

| 1,5-Benzoxazepine | LogP | 2.25 | QSPR |

| 1,5-Benzoxazepine | Aqueous Solubility (logS) | -2.9 | QSPR |

Table 3: Computationally Predicted Spectroscopic Data for a Representative Benzoxazepine

| Isomer | Spectroscopic Data | Predicted Value | Method |

| 1,4-Benzoxazepine | ¹H NMR (δ, ppm) | Aromatic: 6.8-7.5, CH₂: 3.5-4.5 | DFT/GIAO |

| 1,4-Benzoxazepine | ¹³C NMR (δ, ppm) | Aromatic: 115-150, C=O: ~170 | DFT/GIAO |

| 1,4-Benzoxazepine | IR (cm⁻¹) | C=O stretch: ~1680, C-N stretch: ~1250 | DFT |

Visualization of Pathways and Workflows

Visual representations of complex biological and computational processes are crucial for understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

General Workflow for Computational Drug Discovery of Benzoxazepine Isomers

Caption: A flowchart illustrating the computational drug discovery workflow for benzoxazepine isomers.

Simplified mTOR Signaling Pathway and Potential Inhibition by Benzoxazepines

Caption: A simplified diagram of the mTOR signaling pathway and the potential inhibitory action of benzoxazepine isomers.

Simplified mGluR5 Signaling Pathway and Potential Modulation by Benzoxazepines

Caption: A simplified diagram of the mGluR5 signaling pathway and the potential allosteric modulation by benzoxazepine isomers.

Conclusion

Computational chemistry provides an indispensable toolkit for the modern drug discovery pipeline. For benzoxazepine isomers, these in silico methods enable a deeper understanding of their chemical nature and biological activity. By employing techniques such as DFT, molecular docking, 3D-QSAR, and MD simulations, researchers can efficiently prioritize lead candidates, optimize their properties, and gain crucial insights into their mechanisms of action. This guide serves as a foundational resource, offering detailed protocols, compiled data, and visual aids to empower further research and development in this promising class of therapeutic agents.

References

- 1. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3D-QSAR CoMFA study of benzoxazepine derivatives as mGluR5 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3D-QSAR, molecular dynamics simulations and molecular docking studies of benzoxazepine moiety as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-Phenyl-3,1-benzoxazepine synthesis from 2-phenylquinoline 1-oxide

An In-depth Technical Guide to the Synthesis of 2-Phenyl-3,1-benzoxazepine from 2-Phenylquinoline 1-oxide

Introduction

The synthesis of seven-membered heterocyclic compounds, such as 3,1-benzoxazepines, is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. One of the most effective and well-documented methods for preparing these scaffolds is the photochemical isomerization of quinoline N-oxides. This technical guide provides a comprehensive overview of the synthesis of this compound, a representative member of this class, through the photochemical rearrangement of 2-phenylquinoline 1-oxide. The structure of the photoisomer of 2-phenylquinoline N-oxide was first identified as this compound by Buchardt et al.[1][2]. This method has been explored extensively for the ring expansion of various six-membered heterocyclic N-oxides.[1].

Reaction Mechanism

The photochemical transformation of 2-phenylquinoline 1-oxide into this compound is believed to proceed through a multi-step mechanism. The initially proposed pathway involves the cyclization of the N-oxide to form a highly strained oxaziridine intermediate upon irradiation.[1]. This unstable intermediate is thought to undergo a rapid[1][3] sigmatropic rearrangement to an imino epoxide, followed by an electrocyclic ring-opening to yield the final 3,1-benzoxazepine product.[1]. Attempts to detect the ground-state oxaziridine intermediate by flash photolysis have been unsuccessful, suggesting it has an exceptionally short lifetime if it is formed at all.[1].

A significant competing reaction during this process is the formation of carbostyrils (2(1H)-quinolinones), which occurs to the extent of approximately 20% under certain conditions.[1]. The choice of solvent plays a critical role in directing the reaction pathway; aprotic solvents like benzene or acetone favor the formation of the desired benzoxazepine, whereas polar protic solvents such as alcohols promote the formation of the carbostyril by-product.[1].

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions, particularly the solvent used and the duration of irradiation. The photochemical isomerization of various 2-substituted quinoline N-oxides can afford the corresponding 3,1-benzoxazepines in high yields.[1].

| Reactant | Solvent | Irradiation Time (hr) | Product Yield (%) | By-product (Carbostyril) Yield (%) | Reference |

| Quinoline N-oxide | Benzene | 2.5 - 3.0 | 63 - 65 (crude) | ~20 | [1] |

| 2-Cyanoquinoline N-oxide | Not Specified | Not Specified | 70 - 90 | Not Specified | [1] |

| 2-Phenylquinoline N-oxide | Not Specified | Not Specified | 70 - 90 | Not Specified | [1] |

| 2-Methoxyquinoline N-oxide | Not Specified | Not Specified | 70 - 90 | Not Specified | [1] |

Experimental Protocols

The following is a detailed protocol adapted from the procedure reported in Organic Syntheses for the preparation of 3,1-benzoxazepine from quinoline N-oxide, which is applicable to the phenyl-substituted derivative.[1].

Materials and Equipment:

-

Quinoline N-oxide dihydrate (or 2-phenylquinoline 1-oxide)

-

Dry, oxygen-free benzene

-

Dry cyclohexane

-

1-L photochemical reactor with a quartz immersion well

-

450-W medium-pressure mercury lamp

-

Magnetic stirrer

-

Rotary evaporator

-

Nitrogen or argon gas source for inert atmosphere

Procedure:

-

Preparation of the Reaction Mixture: A solution of quinoline N-oxide dihydrate (10.0 g, 0.056 mole) is prepared in 900 mL of dry, oxygen-free benzene.

-

Photochemical Reaction: The solution is transferred to the photochemical reactor. While stirring magnetically, the solution is irradiated with the 450-W mercury lamp. The reaction is conducted under a slow stream of nitrogen to maintain an inert atmosphere.

-

Monitoring the Reaction: The progress of the irradiation is monitored by TLC on silica gel, using a developing solvent of 5% (v/v) methanol in chloroform. The reaction should be stopped after 2.5–3 hours to avoid over-irradiation and the formation of excessive by-products. At this point, approximately 60–68% of the benzoxazepine has formed, with about 10% of the starting N-oxide remaining.[1].

-

Solvent Removal: After the irradiation is complete, the orange-colored solution is transferred to a 1-L round-bottomed flask. The benzene is removed using a rotary evaporator at room temperature.

-

Extraction and Purification: The resulting red-orange oily residue is extracted with three 40-mL portions of dry cyclohexane to separate the product from the carbostyril by-product, which is less soluble in cyclohexane.[1].

-

Final Product Isolation: The combined cyclohexane extracts are evaporated under reduced pressure at room temperature. The extraction process is repeated on the resulting oil to maximize recovery. Evaporation of the final combined cyclohexane extracts yields 6.1–6.3 g (63–65%) of crude 3,1-benzoxazepine.[1]. The product is moisture-sensitive and should be handled accordingly.[1].

References

The Fundamental Chemistry of the 3,1-Benzoxazepine Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine scaffold is a seven-membered heterocyclic ring system fused to a benzene ring, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the fundamental chemistry of the 3,1-benzoxazepine ring system, including its synthesis, reactivity, and role as a promising pharmacophore in the development of novel therapeutic agents.

Synthesis of the 3,1-Benzoxazepine Core

The construction of the 3,1-benzoxazepine ring system can be primarily achieved through two principal synthetic strategies: the photochemical rearrangement of quinoline N-oxides and the cyclization of C-allylanilines with isocyanates.

Photochemical Isomerization of Quinoline N-Oxides

A well-established method for the synthesis of 3,1-benzoxazepines involves the photochemical isomerization of quinoline N-oxides.[1][2] Irradiation of a quinoline N-oxide derivative in a suitable solvent, such as benzene or toluene, leads to the formation of the corresponding 3,1-benzoxazepine.[1][2] This reaction is believed to proceed through a highly reactive oxaziridine intermediate. The choice of light source is critical; selective irradiation using a 390-nm LED has been shown to produce high yields of the 3,1-benzoxazepine, while broader spectrum mercury lamps can lead to photodegradation of the product.[2]

Caption: Photochemical synthesis of 3,1-benzoxazepine from quinoline N-oxide.

Reaction of C-allylanilines with Isocyanates

An alternative and versatile route to substituted 3,1-benzoxazepines involves the reaction of C-allylanilines with isocyanates.[3][4] This method typically proceeds via the in situ formation of an N,N'-diarylurea intermediate, which then undergoes an iodine-mediated cyclization to yield the desired 3,1-benzoxazepine derivative.[4] This approach offers the advantage of introducing a variety of substituents onto the benzoxazepine core, allowing for the exploration of structure-activity relationships.

Caption: Synthesis of 3,1-benzoxazepine from C-allylaniline and isocyanate.

Spectroscopic Characterization

The structural elucidation of 3,1-benzoxazepine derivatives relies heavily on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Data for Representative 3,1-Benzoxazepine Derivatives | |

| Compound | Key Spectroscopic Data |

| 3,1-Benzoxazepine | ¹H NMR (CDCl₃, δ): 5.55 (d, 1H, J=6 Hz), aromatic protons. IR (KBr, cm⁻¹): Characteristic absorptions in the 1600 cm⁻¹ region.[1][5] |

| 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine | ¹H NMR (CDCl₃, δ): 7.40-7.20 (m, 9H), 7.10 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.0 Hz, 2H), 5.40 (d, J = 4.0 Hz, 1H), 4.80 (d, J = 4.0 Hz, 1H), 2.30 (s, 3H). ¹³C NMR (CDCl₃, δ): 148.0, 142.0, 138.0, 137.0, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0, 124.0, 122.0, 90.0, 65.0, 30.0, 21.0. |

Biological Activity and Therapeutic Potential

The 3,1-benzoxazepine scaffold has emerged as a promising framework for the design of novel anticancer agents. Several derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

| Anticancer Activity of 3,1-Benzoxazepine Derivatives | ||

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

| 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine | HL-60 (Human promyelocytic leukemia) | 2.1[3] |

| Derivative 4h (structure not specified in abstract) | HL-60 (Human promyelocytic leukemia) | Moderately active[3] |

| Derivative 4i (structure not specified in abstract) | HT-29 (Human colorectal adenocarcinoma) | Active[3] |

The mechanism of action for the anticancer effects of certain 3,1-benzoxazepine derivatives appears to involve the induction of apoptosis.[6] Studies have shown that these compounds can lead to the activation of caspase-3 and the upregulation of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]

Caption: Proposed apoptotic pathway induced by 3,1-benzoxazepine derivatives.

Experimental Protocols

General Procedure for the Photochemical Synthesis of 3,1-Benzoxazepine from Quinoline N-Oxide[1]

-

A solution of quinoline N-oxide in dry benzene is placed in a Pyrex irradiation vessel equipped with a Pyrex immersion well, a nitrogen inlet, and a magnetic stirrer.

-

The solution is stirred vigorously and irradiated with a suitable light source (e.g., a high-pressure mercury lamp or a 390 nm LED) under a nitrogen atmosphere at room temperature.[1][2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[1]

-

Upon completion of the reaction, the solvent is removed under reduced pressure at room temperature.

-

The crude product is purified by extraction with dry cyclohexane followed by evaporation of the solvent to afford 3,1-benzoxazepine.[1]

General Procedure for the Synthesis of 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine[4]

-

To a solution of C-allylaniline in tetrahydrofuran (THF), phenylisocyanate is added, and the mixture is stirred at room temperature for one hour to form the corresponding N,N'-diarylurea in situ.

-

Iodine is then added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC).

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-iodo-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-3,1-benzoxazepine.

Caption: Experimental workflow for the synthesis of a 3,1-benzoxazepine derivative.

Conclusion

The 3,1-benzoxazepine ring system represents a valuable scaffold in medicinal chemistry, with established synthetic routes and demonstrated potential as a source of novel anticancer agents. The photochemical and cyclization strategies provide versatile means to access a range of derivatives, allowing for the fine-tuning of their biological properties. Further investigation into the precise molecular mechanisms underlying their cytotoxic effects and the exploration of a broader chemical space around this privileged core structure are warranted to fully exploit the therapeutic potential of 3,1-benzoxazepines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Scaffold hopping by net photochemical carbon deletion of azaarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel [3,1]-benzothiazepine and [3,1]-benzoxazepine derivatives with antitumoral activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 6. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-3,1-benzoxazepine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Phenyl-3,1-benzoxazepine, a seven-membered heterocyclic compound. The primary synthetic route involves the photochemical rearrangement of 2-phenylquinoline N-oxide. These application notes include a summary of quantitative data, a detailed experimental protocol, and a visual representation of the synthesis pathway.

Introduction

This compound belongs to the benzoxazepine class of heterocyclic compounds, which are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of this specific isomer is achieved through a photochemical ring expansion reaction of the corresponding quinoline N-oxide. This method, pioneered by Buchardt and colleagues, provides a direct entry into the 3,1-benzoxazepine ring system.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Reaction Data

| Parameter | Value | Reference |

| Starting Material | 2-Phenylquinoline N-oxide | [1] |

| Product | This compound | [1] |

| Reaction Type | Photochemical Isomerization | [1] |

| Solvent | Benzene | [1] |

| Light Source | High-pressure mercury lamp with Pyrex filter | [1] |

| Reaction Time | Not specified (monitored by UV spectroscopy) | [1] |

| Yield | 70-90% | [1] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Data | Reference |

| Molecular Formula | C₁₅H₁₁NO | [2] |

| Molecular Weight | 221.26 g/mol | [2] |

| Appearance | Pale yellow oil | [1] |

| Boiling Point | Bulb-to-bulb distillation at 80°C (0.2 mm Hg) | [1] |

| ¹H NMR (CDCl₃, 60 MHz) | τ (ppm): 2.1-2.9 (m, 9H, aromatic), 3.48 (d, 1H, J=4 cps), 4.30 (d, 1H, J=4 cps) | [1] |

| UV (96% EtOH) | λ_max (nm) (log ε): 258 (4.38) | [1] |

| IR (KBr) | Key absorptions for the benzoxazepine ring are expected around 1640 cm⁻¹ (C=N) and in the 1250-1000 cm⁻¹ region (C-O stretching). | Inferred |

| Mass Spectrometry | Expected M⁺ at m/z 221. | Inferred |

Experimental Protocols

Synthesis of this compound via Photochemical Rearrangement

This protocol is adapted from the general procedure for the photochemical isomerization of quinoline N-oxides.[1]

Materials:

-

2-Phenylquinoline N-oxide

-